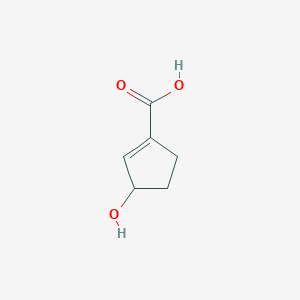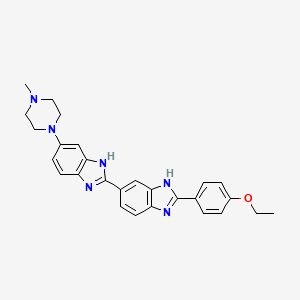
HPA-12
Übersicht
Beschreibung
HPA-12, also known as (1R,3S)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, is a ceramide analog and an inhibitor of ceramide transfer protein (CERT). Ceramides are a family of sphingolipids synthesized de novo in the endoplasmic reticulum and play crucial roles in cell-signaling pathways. This compound was first reported as an inhibitor of CERT-mediated ceramide transport in 2001 .
Wissenschaftliche Forschungsanwendungen
HPA-12 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung zur Untersuchung des Ceramidtransports und der Sphingolipidbiosynthese verwendet.
Biologie: Untersucht auf seine Rolle bei der Hemmung des CERT-vermittelten Ceramidtransports, der in der Zellsignalisierung entscheidend ist.
Medizin: this compound hat sich als vielversprechend erwiesen, um den Zelltod in Paclitaxel-resistenten Ovarialkarzinomzellen wiederherzustellen und die Ceramid-induzierte Apoptose nach UVB-Bestrahlung zu erhöhen.
Wirkmechanismus
This compound hemmt die Bindung von Ceramid an die steroidogene akute regulatorische Protein-verwandte Lipidtransfer-(START)-Domäne von CERT. Diese Hemmung verhindert den Transfer von Ceramid vom endoplasmatischen Retikulum zum Golgi-Apparat und stört so die Sphingomyelinsynthese. Die molekularen Ziele umfassen die START-Domäne von CERT, und die beteiligten Pfade sind mit dem Ceramidtransport und der Sphingolipidbiosynthese verbunden .
Wirkmechanismus
Target of Action
HPA-12, also known as “N-[(2R,4S)-1,4-Dihydroxy-4-phenylbutan-2-yl]dodecanamide” or “N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, is an intracellular ceramide transport protein inhibitor . The primary target of this compound is the ceramide transporter (CERT) protein . CERT plays a crucial role in the transport of ceramides, a type of sphingolipid, from the endoplasmic reticulum to the Golgi apparatus where they are converted into sphingomyelin .
Mode of Action
This compound acts by binding to the ceramide-binding pocket in the CERT start domain . This binding inhibits the CERT-mediated transport of ceramides, thereby selectively preventing the conversion of cellular ceramides to sphingomyelin .
Biochemical Pathways
The inhibition of CERT by this compound affects the sphingolipid metabolic pathway. Under normal conditions, CERT transports ceramides to the Golgi apparatus where they are converted into sphingomyelin. The action of this compound disrupts this process, leading to a decrease in sphingomyelin synthesis .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
The inhibition of ceramide transport by this compound results in a decrease in the conversion of ceramides to sphingomyelin . This could potentially affect various cellular processes, as sphingomyelin is a major component of cell membranes and plays a role in signal transduction, apoptosis, and other cellular functions.
Action Environment
It is known that this compound is stable at room temperature and has a shelf life of several years when stored properly .
Vorbereitungsmethoden
The synthesis of HPA-12 involves a chemoenzymatic approach. The key steps include an efficient and highly enantioselective lipase-catalyzed acylation in a hydrophobic ionic liquid, followed by a diastereoselective asymmetric dihydroxylation to incorporate the stereogenic centers. The intermediates are then converted and subsequently acylated with lauric acid to furnish the target compound . Another method involves a Zn-catalyzed asymmetric Mannich-type reaction in water, which was developed for large-scale production .
Analyse Chemischer Reaktionen
HPA-12 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren wie Zn für asymmetrische Reaktionen.
Vergleich Mit ähnlichen Verbindungen
HPA-12 ist einzigartig aufgrund seiner spezifischen Hemmung des CERT-vermittelten Ceramidtransports. Zu ähnlichen Verbindungen gehören andere Ceramidanaloga und CERT-Inhibitoren, wie zum Beispiel:
(1R,3R)-N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamid: Ein früher beschriebenes Stereoisomer von this compound.
Fluorierte Analoga von this compound: Untersucht auf ihre Blut-Hirn-Schranken-Permeabilität und potenzielle Verwendung bei neurodegenerativen Erkrankungen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Stereochemie und spezifischen biologischen Aktivitäten.
Eigenschaften
IUPAC Name |
N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKBKAOFSILDC-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)






